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Compound of Interest

Compound Name: MI-463

Cat. No.: B609025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver

in certain types of acute leukemia, particularly those with MLL gene rearrangements or NPM1

mutations. This has made the menin-MLL interaction a prime target for therapeutic intervention.

MI-463 was one of the early potent small molecule inhibitors of this interaction. However, the

field has rapidly evolved, with several alternative compounds now in various stages of

preclinical and clinical development. This guide provides a comparative overview of key

alternatives to MI-463, presenting their performance based on available experimental data,

detailed experimental protocols for relevant assays, and visualizations of the underlying

biological pathways and experimental workflows.

Quantitative Performance Comparison of Menin-
MLL Inhibitors
The following tables summarize the in vitro and cellular potency of MI-463 and its alternatives.

This data provides a snapshot of their relative efficacy in disrupting the menin-MLL interaction

and inhibiting the growth of leukemia cells.

Table 1: In Vitro Potency of Menin-MLL Inhibitors
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Compound Target Assay Type IC50 (nM) Ki (nM)

MI-463
Menin-MLL

Interaction

Fluorescence

Polarization
15.3[1] -

MI-503
Menin-MLL

Interaction

Fluorescence

Polarization
14.7[2][3] 9.3

Revumenib

(SNDX-5613)

Menin-MLL

Interaction
- 10-20[4] 0.149[4]

Ziftomenib (KO-

539)

Menin-MLL

Interaction
-

<25 (in various

MLL-r and

NPM1mut cell

lines)[5]

-

DSP-5336
Menin-MLL

Interaction
TR-FRET ≤ 50[6] -

JNJ-75276617

(Bleximenib)

Menin-KMT2A

Interaction
-

0.1 (human)[7],

0.045 (mouse)[7]
-

Table 2: Cellular Activity of Menin-MLL Inhibitors in Leukemia Cell Lines
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Compound Cell Line(s) Assay Type GI50/IC50 (µM)

MI-463

MLL-AF9 transformed

murine bone marrow

cells

Growth Inhibition 0.23[1][8]

MI-503

MLL-AF9 transformed

murine bone marrow

cells

Growth Inhibition 0.22[2][9]

Human MLL leukemia

cell lines
Growth Inhibition 0.25 - 0.57[2][9]

Revumenib (SNDX-

5613)

MV4;11, RS4;11,

MOLM-13, KOPN-8
Anti-proliferative 0.01 - 0.02[10]

Ziftomenib (KO-539)
MOLM13, MV411,

OCI-AML2, OCI-AML3
Cell Viability <0.025

DSP-5336
MV4-11, MOLM-13,

KOPN-8
Anti-proliferative 0.01 - 0.03[6]

JNJ-75276617

(Bleximenib)
OCI-AML3 Anti-proliferative 0.045

RS4:11 Anti-proliferative 0.040

Signaling Pathway and Mechanism of Action
Menin-MLL inhibitors function by disrupting the protein-protein interaction between menin and

the N-terminus of MLL or MLL-fusion proteins.[11] This interaction is crucial for the recruitment

of the MLL complex to chromatin, where it promotes the expression of downstream target

genes, most notably HOXA9 and MEIS1.[9][12] These genes are critical for maintaining the

undifferentiated and proliferative state of leukemic cells. By inhibiting the menin-MLL

interaction, these compounds lead to the downregulation of HOXA9 and MEIS1 expression,

which in turn induces differentiation and apoptosis of the cancer cells.[5][9][12]
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Caption: Menin-MLL Signaling Pathway in Leukemia.

Experimental Workflow for Inhibitor Evaluation
The evaluation of novel menin-MLL inhibitors typically follows a standardized workflow,

progressing from in vitro biochemical assays to cellular and in vivo models. This multi-step

process allows for a comprehensive characterization of a compound's potency, selectivity, and

therapeutic potential.
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Caption: Experimental Workflow for Menin-MLL Inhibitors.

Detailed Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the evaluation of

menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL
Interaction
This assay quantitatively measures the ability of a compound to disrupt the interaction between

menin and an MLL-derived peptide.

Reagents and Materials:

Purified recombinant human menin protein.
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Fluorescently labeled MLL peptide (e.g., FAM-labeled MLL(1-15)).

Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

Test compounds dissolved in DMSO.

384-well, low-volume, black, round-bottom plates.

Plate reader with fluorescence polarization capabilities.

Protocol:

Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay

buffer. The concentrations should be optimized to yield a stable and robust polarization

signal.

Serially dilute the test compounds in DMSO, and then further dilute in assay buffer.

In a 384-well plate, add the menin/fluorescent peptide solution to each well.

Add the diluted test compounds to the wells. Include wells with DMSO only as a negative

control (maximum polarization) and wells with only the fluorescent peptide as a positive

control (minimum polarization).

Incubate the plate at room temperature for 1-2 hours, protected from light.

Measure the fluorescence polarization using a plate reader with appropriate excitation and

emission wavelengths for the fluorophore used.

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of

leukemia cell lines, which is an indicator of cell viability and proliferation.

Reagents and Materials:

MLL-rearranged or NPM1-mutated leukemia cell lines (e.g., MV4-11, MOLM-13).
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

96-well clear flat-bottom plates.

Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium.[13]

Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

Prepare serial dilutions of the test compounds in complete medium.

Add 100 µL of the diluted compounds to the respective wells. Include wells with medium

and DMSO as a vehicle control.

Incubate the plate for 72 hours at 37°C.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the GI50/IC50 values by normalizing the data to the vehicle control and fitting to

a dose-response curve.

Chromatin Immunoprecipitation (ChIP) followed by
qPCR
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ChIP-qPCR is used to determine if the inhibitor can displace the menin-MLL complex from the

promoter regions of its target genes.

Reagents and Materials:

Leukemia cell line (e.g., MOLM-13).

Test inhibitor and DMSO.

Formaldehyde (37%).

Glycine.

ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer.

Antibodies against menin or MLL.

Protein A/G magnetic beads.

RNase A and Proteinase K.

qPCR primers for the promoter regions of HOXA9 and MEIS1.

SYBR Green qPCR master mix.

Real-time PCR system.

Protocol:

Treat leukemia cells with the test inhibitor or DMSO for 48-72 hours.

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10 minutes at room temperature.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
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Incubate the sheared chromatin with an antibody against menin or MLL overnight at 4°C

with rotation.

Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

Wash the beads to remove non-specific binding.

Elute the complexes from the beads and reverse the cross-links by heating at 65°C

overnight.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the immunoprecipitated DNA.

Perform qPCR using primers specific for the promoter regions of HOXA9 and MEIS1.

Analyze the data as a percentage of input DNA to determine the change in protein

occupancy at the target gene promoters.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
qRT-PCR is employed to measure the mRNA levels of downstream target genes, such as

HOXA9 and MEIS1, following inhibitor treatment.

Reagents and Materials:

Leukemia cell line.

Test inhibitor and DMSO.

RNA extraction kit (e.g., TRIzol or column-based kits).

Reverse transcription kit.

qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

SYBR Green qPCR master mix.
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Real-time PCR system.

Protocol:

Treat leukemia cells with the test inhibitor or DMSO for 24-72 hours.

Harvest the cells and extract total RNA using a preferred method.

Assess RNA quality and quantity.

Synthesize cDNA from the total RNA using a reverse transcription kit.

Perform qPCR using primers for HOXA9, MEIS1, and the housekeeping gene.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene and the DMSO control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.selleckchem.com/products/jnj-75276617.html
https://www.mdedge.com/hematology-oncology/article/188032/leukemia-myelodysplasia-transplantation/compounds-could-treat-mll-leukemia
https://www.medchemexpress.com/MI-463.html
https://www.goldbio.com/documents/3588/MTT%20Cell%20Proliferation%20Assay.pdf
https://www.benchchem.com/product/b609025#alternative-compounds-to-mi-463-for-menin-mll-inhibition
https://www.benchchem.com/product/b609025#alternative-compounds-to-mi-463-for-menin-mll-inhibition
https://www.benchchem.com/product/b609025#alternative-compounds-to-mi-463-for-menin-mll-inhibition
https://www.benchchem.com/product/b609025#alternative-compounds-to-mi-463-for-menin-mll-inhibition
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

